The synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid can be achieved through several methods, primarily involving the formation of the isoxazole ring followed by carboxylation. A notable synthetic route includes:
The molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid features:
The presence of both nitrogen and oxygen in the ring enhances its reactivity and potential interactions with biological systems.
3-Ethyl-5-methylisoxazole-4-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 3-Ethyl-5-methylisoxazole-4-carboxylic acid typically involves:
Property | Value |
---|---|
Appearance | White to cream powder |
Melting Point | 123–125 °C |
Solubility | Soluble in water |
Property | Value |
---|---|
pKa | Approximately 4.5 |
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
These properties suggest that 3-Ethyl-5-methylisoxazole-4-carboxylic acid is stable under standard conditions but may require careful handling due to its acidic nature.
3-Ethyl-5-methylisoxazole-4-carboxylic acid has several scientific applications:
Isoxazoles represent a privileged class of five-membered heterocyclic compounds characterized by adjacent oxygen and nitrogen atoms within the ring structure. This distinctive 1,2-oxazole architecture confers unique electronic properties and metabolic stability, making isoxazole derivatives invaluable scaffolds in medicinal chemistry and materials science. The incorporation of carboxylic acid functionality at the 4-position creates a bifunctional molecule capable of both hydrogen bonding and derivatization reactions, significantly expanding synthetic utility. Among these, 3-ethyl-5-methylisoxazole-4-carboxylic acid (EMICA, CAS 17147-85-2) has emerged as a structurally optimized building block with balanced lipophilicity and crystallinity, serving as a versatile synthon for drug discovery pipelines [7] [8].
Table 1: Fundamental Physicochemical Properties of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₉NO₃ | - |
Molecular Weight | 155.15 g/mol | - |
Melting Point | 121-125°C | Capillary method |
Predicted pKa | 2.42 ± 0.32 | Aqueous solution |
Predicted Density | 1.220 ± 0.06 g/cm³ | Solid state |
Storage Temperature | 2-8°C | Long-term storage |
The isoxazole ring in EMICA demonstrates remarkable metabolic resistance to enzymatic degradation due to the stability of the N-O bond, contrasting with more labile five-membered heterocycles. This durability enhances bioavailability in pharmacological applications. Crystallographic analyses reveal that the planar conformation of the isoxazole nucleus facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the ethyl and methyl substituents at C3 and C5 provide steric modulation of target engagement [7]. The carboxylic acid moiety introduces a pH-dependent ionization state, enabling salt formation and solubility optimization—critical properties for formulation development. The hydrogen bonding capacity (both donor and acceptor) of the carboxyl group further enables specific molecular recognition events, as evidenced by protein-ligand co-crystallography studies with analogous isoxazole carboxylates [9].
Table 2: Molecular Descriptors of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid
Descriptor Type | Value | Utility |
---|---|---|
SMILES | CCc1noc(C)c1C(O)=O | Simplified structural representation |
InChIKey | RSWFHHWVFZWIMV-UHFFFAOYSA-N | Unique chemical identifier |
Molecular Framework | Bicyclic heteroaromatic-acid hybrid | Predicts interaction profiles |
Topological PSA | 61.7 Ų | Membrane permeability predictor |
Hydrogen Bond Count | 1 donor, 3 acceptors | Solubility and target binding assessment |
Carboxylic acid-functionalized isoxazoles serve as multifunctional pharmacophores capable of simultaneous target engagement through heterocycle stacking and ionic interactions. EMICA exemplifies this dual functionality: The isoxazole core acts as a bioisostere for ester or amide functionalities, while the carboxylic acid serves as a metal-chelating group or hydrogen bond anchor in enzymatic pockets. This is particularly evident in xanthine oxidase inhibition, where EMICA analogs demonstrate sub-micromolar activity through coordination with molybdenum cofactors and hydrogen bonding to catalytic residues [9]. The compound’s derivatization potential enables rational drug design through amide coupling, esterification, or reduction, facilitating structure-activity relationship exploration. Recent applications include:
Table 3: Drug Design Applications of Isoxazole-4-carboxylic Acid Derivatives
Application Domain | Biological Target | Rationale for Use |
---|---|---|
Xanthine Oxidase Inhibitors | Xanthine oxidoreductase | Isoxazole mimics purine transition state |
Antibacterial Agents | DNA gyrase | Chelation of magnesium ions in active site |
Anticancer Peptides | Protein-protein interfaces | Enhanced proteolytic resistance via β-amino acid |
COX-2 Selective Inhibitors | Cyclooxygenase-2 hydrophobic pocket | Optimal steric bulk from ethyl/methyl groups |
The investigation of EMICA spans four decades of incremental innovation: The earliest reported synthesis appeared in 1978 via cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine equivalents, establishing the foundational route to the 3,5-disubstituted isoxazole scaffold [8]. The late 1990s witnessed industrial-scale optimization by pharmaceutical developers seeking metabolically stable carboxylic acid bioisosteres, culminating in the commercial availability of high-purity (97%) material documented in Sigma-Aldrich catalogs (Product #656275) with comprehensive analytical characterization [2] . The 2010-2020 decade revealed EMICA’s versatility in diverse therapeutic contexts, notably as a precursor to xanthine oxidase inhibitors with improved cardiovascular safety profiles compared to febuxostat analogs [9]. Contemporary research (post-2020) explores EMICA in peptide drug conjugation, leveraging its dual functionality to create stable amide linkages while contributing to target affinity through the heterocyclic moiety [10].
Table 4: Key Historical Milestones in EMICA Development
Time Period | Development Milestone | Impact on Field |
---|---|---|
1978 | First synthetic protocol published | Established synthetic accessibility |
Late 1990s | Commercial availability (97% purity) | Enabled broad research applications |
Early 2000s | Structural characterization completed | Provided basis for computational modeling |
2010-2015 | Application in xanthine oxidase inhibitor development | Validated biological relevance |
2020-Present | Incorporation in peptidomimetic platforms | Expanded to biologics design space |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: